molecular formula C14H12BrClO B7989162 3-Bromo-3'-chloro-4'-methylbenzhydrol CAS No. 1443309-28-1

3-Bromo-3'-chloro-4'-methylbenzhydrol

Cat. No.: B7989162
CAS No.: 1443309-28-1
M. Wt: 311.60 g/mol
InChI Key: FMJPECWNXVUYBY-UHFFFAOYSA-N
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Description

3-Bromo-3’-chloro-4’-methylbenzhydrol is an organic compound with the molecular formula C14H12BrClO. It is a derivative of benzhydrol, where the phenyl rings are substituted with bromine, chlorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-chloro-4’-methylbenzhydrol can be achieved through several methods. One common approach involves the bromination and chlorination of 4-methylbenzhydrol. The reaction typically employs bromine and chlorine as reagents under controlled conditions to ensure selective substitution on the aromatic ring.

Another method involves the use of organometallic reagents such as Grignard reagents or organolithium compounds. These reagents react with 3-bromo-4-chlorotoluene to form the desired product through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of 3-Bromo-3’-chloro-4’-methylbenzhydrol often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-chloro-4’-methylbenzhydrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-bromo-3’-chloro-4’-methylbenzophenone, while reduction could produce 3-bromo-3’-chloro-4’-methylcyclohexanol.

Scientific Research Applications

3-Bromo-3’-chloro-4’-methylbenzhydrol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-chloro-4’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, with ongoing research aimed at elucidating these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chlorobenzhydrol
  • 3-Chloro-4-methylbenzhydrol
  • 3-Bromo-4-methylbenzhydrol

Uniqueness

3-Bromo-3’-chloro-4’-methylbenzhydrol is unique due to the presence of both bromine and chlorine substituents on the aromatic ring, along with a methyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

(3-bromophenyl)-(3-chloro-4-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJPECWNXVUYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC(=CC=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215894
Record name Benzenemethanol, α-(3-bromophenyl)-3-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443309-28-1
Record name Benzenemethanol, α-(3-bromophenyl)-3-chloro-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443309-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, α-(3-bromophenyl)-3-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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